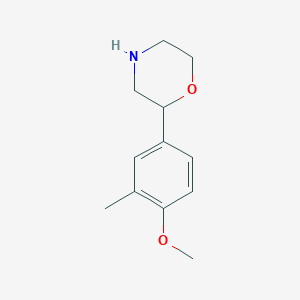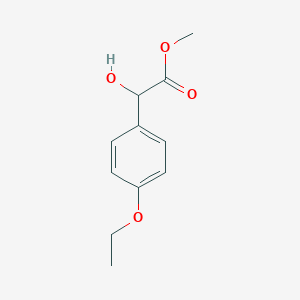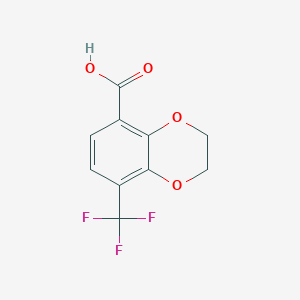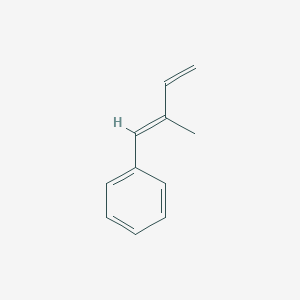
(2-Methylbuta-1,3-dien-1-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Methylbuta-1,3-dien-1-yl)benzene, also known as 2-phenyl-1,3-butadiene, is an organic compound with the molecular formula C10H10. It is a colorless to pale yellow liquid that is used in various chemical reactions and industrial applications. This compound is a derivative of butadiene, where a phenyl group is attached to the second carbon of the butadiene chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(2-Methylbuta-1,3-dien-1-yl)benzene can be synthesized through several methods. One common method involves the reaction of phenylacetylene with butadiene in the presence of a catalyst. This reaction typically requires high temperatures and pressures to proceed efficiently. Another method involves the dehydrogenation of 2-phenylbutane using a suitable dehydrogenation catalyst.
Industrial Production Methods
In industrial settings, this compound is often produced through the catalytic dehydrogenation of 2-phenylbutane. This process involves passing 2-phenylbutane over a dehydrogenation catalyst at elevated temperatures, resulting in the formation of this compound along with hydrogen gas as a byproduct.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Methylbuta-1,3-dien-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: It can be reduced to form 2-phenylbutane.
Substitution: It can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Electrophilic substitution reactions typically require reagents such as bromine (Br2) for halogenation, nitric acid (HNO3) for nitration, and sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: Epoxides and other oxygenated derivatives.
Reduction: 2-Phenylbutane.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Applications De Recherche Scientifique
(2-Methylbuta-1,3-dien-1-yl)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities and interactions with biological molecules.
Medicine: It is investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (2-Methylbuta-1,3-dien-1-yl)benzene involves its interaction with various molecular targets and pathways. In electrophilic substitution reactions, the phenyl group stabilizes the intermediate carbocation, facilitating the reaction. In oxidation and reduction reactions, the double bonds in the butadiene chain are the primary sites of chemical transformation.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Butadiene: A simple diene with two double bonds, used in the production of synthetic rubber.
Styrene: A vinyl benzene derivative used in the production of polystyrene and other polymers.
Isoprene: A diene used in the production of synthetic rubber and other polymers.
Uniqueness
(2-Methylbuta-1,3-dien-1-yl)benzene is unique due to the presence of both a phenyl group and a conjugated diene system. This combination imparts unique chemical reactivity and makes it a valuable intermediate in organic synthesis and industrial applications.
Propriétés
Formule moléculaire |
C11H12 |
|---|---|
Poids moléculaire |
144.21 g/mol |
Nom IUPAC |
[(1E)-2-methylbuta-1,3-dienyl]benzene |
InChI |
InChI=1S/C11H12/c1-3-10(2)9-11-7-5-4-6-8-11/h3-9H,1H2,2H3/b10-9+ |
Clé InChI |
XBVFCDZVFLRRSH-MDZDMXLPSA-N |
SMILES isomérique |
C/C(=C\C1=CC=CC=C1)/C=C |
SMILES canonique |
CC(=CC1=CC=CC=C1)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl2-[(2-fluorophenoxy)methyl]-1,3-thiazole-4-carboxylate](/img/structure/B13594374.png)
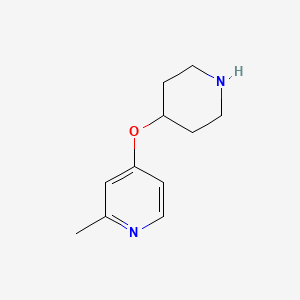
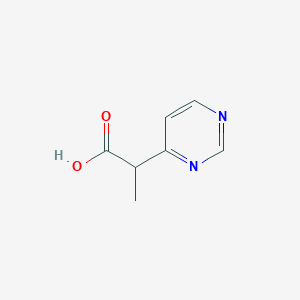
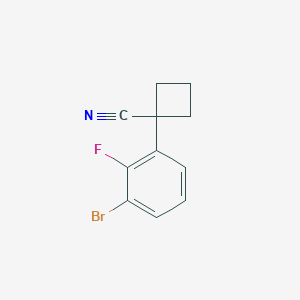
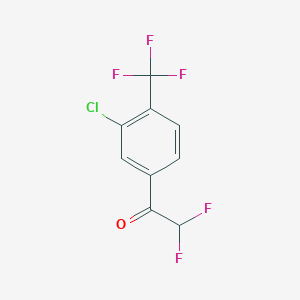
![rac-(1R,6S,7R)-3-oxabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B13594400.png)

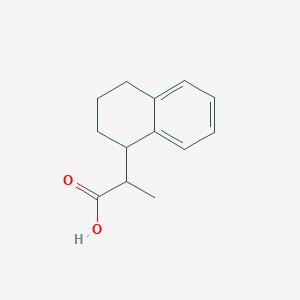
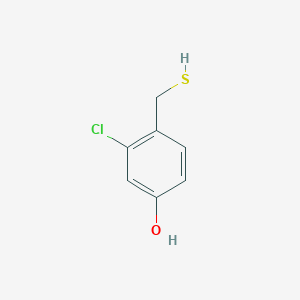
![1-[3-Bromo-5-(trifluoromethoxy)phenyl]methanaminehydrochloride](/img/structure/B13594441.png)
